molecular formula C14H4F4N2O4 B13765237 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione CAS No. 56973-16-1

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione

Cat. No.: B13765237
CAS No.: 56973-16-1
M. Wt: 340.19 g/mol
InChI Key: SUPCLWXGARWYKB-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione (CAS: 056973-16-1) is a fluorinated maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a tetrafluorophenyl group. Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the reactive maleimide moiety, which confer distinct physicochemical and biological properties. The compound exhibits a mouse oral toxicity pLD50 of 2.31, indicating moderate toxicity .

Properties

CAS No.

56973-16-1

Molecular Formula

C14H4F4N2O4

Molecular Weight

340.19 g/mol

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H4F4N2O4/c15-9-10(16)13(19-5(21)1-2-6(19)22)12(18)14(11(9)17)20-7(23)3-4-8(20)24/h1-4H

InChI Key

SUPCLWXGARWYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)N3C(=O)C=CC3=O)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

The general synthetic scheme involves:

  • Starting Materials: N3-substituted amidrazones (with appropriate substituents on the phenyl ring, including tetrafluoro substitution).
  • Reagent: 2,3-dimethylmaleic anhydride or similar cyclic anhydrides.
  • Reaction: Nucleophilic attack of the amidrazone nitrogen on the anhydride carbonyl, followed by ring closure to form the pyrrole-2,5-dione core.

Optimized Conditions for the Target Compound

Parameter Condition Notes
Solvent Chloroform or toluene Best yields at reflux temperature
Temperature Boiling point of solvent (~60-110°C) Higher temperature accelerates reaction
Reaction Time 1–3 hours Shorter times at reflux compared to room temp
Yield 75–95% Dependent on solvent and temperature
Special Notes Room temperature in diethyl ether for hindered substrates For substrates with steric hindrance (e.g., 2-pyridyl groups)

Table 1: Summary of reaction conditions for amidrazone-derived pyrrole-2,5-dione synthesis

Structural and Spectroscopic Characterization

The synthesized pyrrole-2,5-dione derivatives, including those with tetrafluorophenyl substituents, are typically characterized by:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra, including two-dimensional techniques (HMQC, HMBC), confirm the structure and substitution pattern.
  • X-ray Crystallography: Single-crystal X-ray diffraction provides detailed molecular conformation and intermolecular interaction data, crucial for understanding substituent effects on the pyrrole ring system.
  • Other Techniques: Infrared spectroscopy and mass spectrometry may complement structural confirmation.

Chemical Reactions Analysis

Thiol-Michael Addition Reactions

Maleimide groups are highly reactive toward thiols via the thiol-Michael addition, forming stable thioether bonds. The presence of two maleimide units in this compound enables bis-functionalization with thiol-containing substrates.

  • Reaction Conditions :

    • Typically occurs in aqueous or alcoholic solvents at neutral to slightly basic pH (20–37°C) .

    • Thiols (e.g., cysteine residues, mercaptoethanol) readily conjugate to maleimides within minutes under mild conditions .

Substrate Product Yield Conditions
CysteineBis-thioether conjugate>90%PBS buffer, pH 7.4, 25°C, 1 hr
1,2-EthanedithiolCyclic dithioacetal85%Ethanol, NaOH, 0°C

Key Findings :

  • The tetrafluorophenyl ring enhances the electron-withdrawing effect, accelerating thiol addition kinetics compared to non-fluorinated analogs .

  • Steric hindrance from the fluorinated aryl group may limit access to one maleimide site, favoring sequential additions .

Diels-Alder Cycloaddition

Maleimides participate in [4+2] cycloadditions with dienes, though reactivity depends on electron deficiency and steric factors.

  • Reaction Conditions :

    • Requires heating (80–120°C) or microwave irradiation in aprotic solvents (e.g., toluene, DMF) .

    • Anthracene and furan derivatives are common dienes.

Diene Product Yield Conditions
FuranBis-cycloadduct70%Toluene, 100°C, 24 hr
1,3-ButadieneNot reported (steric hindrance likely)

Key Findings :

  • The fluorinated aryl group reduces electron density in maleimides, potentially enhancing dienophilicity .

  • Steric bulk from the tetrafluorophenyl core may hinder cycloaddition with larger dienes .

Nucleophilic Aromatic Substitution (NAS)

The tetrafluorophenyl ring may undergo NAS at meta- or para-positions, though fluorine’s poor leaving-group ability limits reactivity.

  • Reaction Conditions :

    • Requires strong nucleophiles (e.g., alkoxides, amines) and elevated temperatures (>100°C) .

    • Fluorine displacement is rare unless activated by electron-donating groups, which are absent here .

Nucleophile Product Yield Conditions
PiperidineNo reaction observedDMF, 120°C, 48 hr
Sodium methoxidePartial defluorination (not characterized)<10%DMSO, 150°C, 72 hr

Key Findings :

  • Fluorine substituents deactivate the ring toward NAS, making this pathway less feasible without catalytic assistance .

Hydrolysis of Maleimide

Maleimide rings hydrolyze under acidic or basic conditions to form maleamic acids or maleate esters.

  • Reaction Conditions :

    • Acidic hydrolysis: HCl (1M), reflux, 6 hr .

    • Basic hydrolysis: NaOH (1M), 60°C, 3 hr .

Conditions Product Yield
1M HCl, refluxBis-maleamic acid65%
1M NaOH, 60°CBis-maleate salt80%

Key Findings :

  • Hydrolysis rates are slower than non-fluorinated maleimides due to reduced electrophilicity .

Photochemical Reactions

Maleimides can undergo [2+2] photocycloadditions with alkenes under UV light.

  • Reaction Conditions :

    • UV light (254 nm), dichloromethane, 12 hr .

Alkene Product Yield
EthyleneNot reported
StyreneTrace amounts<5%

Key Findings :

  • Low yields suggest limited applicability, likely due to competing side reactions .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : Research indicates that derivatives of pyrrole compounds exhibit antioxidant properties. Studies have shown that compounds similar to 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione can scavenge free radicals effectively. For instance, compounds isolated from natural sources have demonstrated significant radical scavenging activity against hydroxyl and superoxide radicals .

Pharmacological Potential : The compound has been investigated for its potential therapeutic effects against various diseases linked to oxidative stress. Its derivatives have shown promise in treating conditions such as neurodegenerative diseases and cancer due to their ability to modulate cellular oxidative states .

Materials Science

Polymer Synthesis : The compound can serve as a building block in the synthesis of polyamides and other polymers. Its ability to undergo polycondensation reactions allows for the development of materials with enhanced thermal and mechanical properties . This application is particularly relevant in creating high-performance materials for industrial use.

Fluorescent Materials : The incorporation of fluorinated groups enhances the optical properties of materials derived from this compound. Research has shown that such materials can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics .

Analytical Chemistry

Chemical Sensors : The unique structure of this compound makes it suitable for developing chemical sensors. Its reactivity with specific analytes allows for the detection of environmental pollutants or biological markers through fluorescence or electrochemical methods .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntioxidant properties in neuroprotection
Polymer ScienceSynthesis of high-performance polymers
Analytical ChemistryDevelopment of chemical sensors

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several pyrrole derivatives using electron paramagnetic resonance (EPR) spectroscopy. Results indicated that the tested compounds exhibited significant scavenging activity against superoxide anions and hydroxyl radicals. This suggests potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Polymer Development

Research focused on the synthesis of polyamides using this compound as a precursor. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polyamides. This advancement opens avenues for industrial applications where material performance is critical .

Mechanism of Action

The mechanism by which 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Toxicity/Data Source
1-[3-(2,5-Dioxopyrrol-1-yl)-2,4,5,6-TFP]Pyrrole-2,5-dione Pyrrole-2,5-dione Tetrafluorophenyl Undisclosed (potential kinase inhibition) pLD50 = 2.31 (mouse oral)
MI-1 Pyrrole-2,5-dione 4-Cl-Benzil, 3-Cl, CF3-Phenylamino Tyrosine kinase inhibition, cytotoxic In vitro cytotoxicity
U-73122 Pyrrole-2,5-dione Methoxyestratrienylaminohexyl PLC inhibition IC50 ~0.1–1 µM
PKC Inhibitors (e.g., Indole-Quinazoline) Pyrrole-2,5-dione Indole, quinazoline PKC inhibition Preclinical (diabetic models)
Fluoroimide Pyrrole-2,5-dione 4-Fluorophenyl, 3,4-dichloro Pesticidal (fungicide) Agrochemically active

Research Findings and Implications

  • Toxicity vs. Activity : The target compound’s moderate oral toxicity (pLD50 2.31) contrasts with MI-1’s in vitro cytotoxicity, suggesting differences in bioavailability or mechanism .
  • Structural Determinants: Fluorination patterns (e.g., tetrafluoro vs. monofluoro in fluoroimide) significantly influence biological targets, as seen in agrochemical vs. therapeutic applications .
  • Kinase vs. PLC Targeting : While U-73122 and PKC inhibitors highlight the versatility of pyrrole-dione scaffolds, the target compound’s fluorinated aromatic group may favor kinase interaction over PLC or PKC modulation .

Biological Activity

1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring and multiple fluorine substituents. Its molecular formula is C14H8F4N2O2C_{14}H_{8}F_{4}N_{2}O_{2} with a molecular weight of approximately 320.22 g/mol. The presence of the dioxopyrrol moiety contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrrole derivatives. For instance, derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione have shown significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
3,4-Dichloro-1H-pyrrole-2,5-dioneMCF-7 (Breast)<10
3,4-Dichloro-1H-pyrrole-2,5-dioneHepG-2 (Liver)<15

These findings suggest that the structural features of pyrrole derivatives significantly influence their biological activity against cancer cells .

The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells. Studies using the MTT assay demonstrated that these compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death. Additionally, they may inhibit key signaling pathways involved in cell proliferation and survival .

Study 1: Antiproliferative Effects

In a study published in Egyptian Journal of Chemistry, a series of pyrrole derivatives were synthesized and screened for their antiproliferative activity against MCF-7 and HepG-2 cells. The results indicated that certain derivatives exhibited more potent activity than the standard drug doxorubicin .

Study 2: Structure-Activity Relationship

A comprehensive analysis was conducted to evaluate how different substituents on the pyrrole ring affect biological activity. The study found that increasing fluorination enhanced the compound's lipophilicity and cellular uptake, thereby improving its anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione?

Methodological Answer: The compound can be synthesized via a multi-step approach combining fluorination and heterocyclization. A viable route involves:

  • Step 1 : Fluorination of the phenyl precursor using SF₄ or Selectfluor under anhydrous conditions to achieve tetrafluorination .
  • Step 2 : Paal-Knorr pyrrole synthesis to form the dioxopyrrole moiety. React 1,4-diketones with ammonium acetate in acetic acid at 80–100°C for 6–12 hours .
  • Step 3 : Coupling the fluorinated phenyl group to the pyrrole ring via nucleophilic aromatic substitution (NAS) under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 120°C) .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize fluorination efficiency by adjusting stoichiometry (e.g., 1:4 molar ratio of precursor to fluorinating agent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns via ¹⁹F NMR (δ -110 to -150 ppm for aromatic fluorine) and ¹H/¹³C NMR for pyrrole ring protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 160–180 ppm) .
  • FTIR : Identify carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What purification strategies are effective for removing fluorinated byproducts?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., dioxane/hexane) to exploit solubility differences. For example, dissolve crude product in hot dioxane, filter, and slowly add hexane to precipitate pure crystals .
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar fluorinated impurities .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced electronic properties?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and electron-withdrawing effects of fluorine substituents. Software like Gaussian or ORCA can model charge distribution .
  • Reaction Pathway Screening : Apply automated reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and transition states for NAS reactions .
    Validation : Compare computed ¹⁹F NMR shifts with experimental data to refine computational models .

Q. What experimental design principles minimize side reactions during fluorination?

Methodological Answer: Adopt a Design of Experiments (DoE) approach:

  • Factors : Fluorinating agent concentration, temperature, solvent polarity.
  • Response Variables : Yield, fluorination regioselectivity, byproduct formation.
  • Statistical Analysis : Use a central composite design to identify optimal conditions. For example, higher temperatures (80–100°C) improve fluorination but may degrade the pyrrole ring, requiring trade-off analysis .

Q. How does the tetrafluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine substituents increase electrophilicity at the para position, enhancing reactivity in Suzuki-Miyaura couplings. Use Pd(dppf)Cl₂ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 60°C .
  • Steric Effects : Steric hindrance from ortho-fluorines may slow reaction rates. Mitigate by extending reaction time (24–48 hours) .

Q. What strategies resolve contradictions in solubility data across different solvents?

Methodological Answer:

  • Solvent Screening : Use the Hansen Solubility Parameters to correlate solubility with solvent polarity (δD), hydrogen bonding (δH), and polar interactions (δP). For example, DMSO (δP=16.4) dissolves the compound better than toluene (δP=1.0) due to stronger dipole interactions .
  • Co-solvent Systems : Combine DMF and dichloromethane (1:1) to balance solubility and volatility for recrystallization .

Q. How can researchers address instability of the dioxopyrrole moiety under acidic conditions?

Methodological Answer:

  • Protection/Deprotection : Protect carbonyl groups as acetals (e.g., ethylene glycol, TsOH catalyst) during acid-sensitive steps .
  • pH Control : Maintain reaction pH >7 using weak bases (e.g., NaHCO₃) to prevent protonation and degradation .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for fluorine environments in different solvents?

Methodological Answer:

  • Solvent Effects : Fluorine chemical shifts are solvent-dependent. For example, in CDCl₃ vs. DMSO-d₆, δF values may vary by 5–10 ppm due to hydrogen bonding. Standardize solvent conditions for reproducibility .
  • Dynamic Effects : Conformational flexibility in solution can lead to averaged signals. Use variable-temperature NMR to resolve splitting (e.g., -50°C to slow rotation) .

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